(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
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Overview
Description
(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C₉H₁₁BO₅. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxycarbonyl group at the 3-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is a type of organoboron reagent, which is generally environmentally benign and has been developed for specific coupling conditions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is widely applied in transition metal catalysed carbon–carbon bond forming reactions . The compound’s action can lead to the formation of new C–C bonds at stereogenic centres .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s worth noting that boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols , which could potentially influence their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(methoxycarbonyl)-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: The boronic acid group can be removed through protodeboronation, typically using acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxycarbonyl and methyl substituents, making it less sterically hindered and less electron-rich.
(4-Methoxycarbonylphenyl)boronic Acid: Similar structure but lacks the methyl group at the 4-position.
(3-Methylphenyl)boronic Acid: Lacks the methoxycarbonyl group, making it less electron-withdrawing.
Uniqueness: (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is unique due to the presence of both methoxycarbonyl and methyl groups, which influence its reactivity and selectivity in chemical reactions. The methoxycarbonyl group is electron-withdrawing, while the methyl group provides steric hindrance, making this compound particularly useful in selective cross-coupling reactions .
Properties
IUPAC Name |
(3-methoxycarbonyl-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWTTYCJDYKRNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716600 |
Source
|
Record name | [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048330-10-4 |
Source
|
Record name | [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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